molecular formula C26H30N2O3 B4667363 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide

2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide

Cat. No. B4667363
M. Wt: 418.5 g/mol
InChI Key: UVUXTEYJTVQABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide, also known as EPM-102 or EPM-1028, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EPM-102 belongs to the family of N-aralkylated anilines and has been studied for its anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide has also been shown to modulate the activity of ion channels, such as TRPV1 and Nav1.7, which are involved in pain sensation.
Biochemical and Physiological Effects
2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide reduces the production of reactive oxygen species and inhibits the activity of several enzymes involved in inflammation. In vivo studies have demonstrated that 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide reduces pain and inflammation in animal models of chronic pain and neuroinflammation. Additionally, 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide has been shown to have low toxicity and is well tolerated in animal models. However, there are also limitations to using 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide in lab experiments. The mechanism of action of 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, more research is needed to determine the optimal dosage and treatment duration for 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide.

Future Directions

There are several future directions for research on 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide. First, more research is needed to fully understand the mechanism of action of 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide and its effects on different signaling pathways. Second, clinical trials are needed to determine the safety and efficacy of 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide in humans. Third, more research is needed to determine the optimal dosage and treatment duration for 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide. Finally, further research is needed to determine the potential use of 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide in the treatment of other conditions, such as neurodegenerative diseases and autoimmune disorders.
Conclusion
2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. Scientific research has shown that 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide has anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain and neurodegenerative diseases. However, more research is needed to fully understand the mechanism of action of 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide and its potential clinical applications.

Scientific Research Applications

2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. Scientific research has shown that 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide has anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation-related conditions. Additionally, 2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide has been shown to have neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3/c1-3-30-25-17-22(18-27-16-15-21-10-5-4-6-11-21)13-14-24(25)31-19-26(29)28-23-12-8-7-9-20(23)2/h4-14,17,27H,3,15-16,18-19H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUXTEYJTVQABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OCC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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